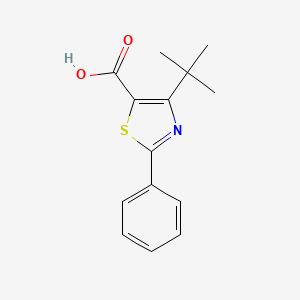

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid

描述

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS: 915213-69-3, MDL: MFCD19282831) is a thiazole-based carboxylic acid derivative characterized by a tert-butyl group at position 4 and a phenyl ring at position 2 of the thiazole core. Its molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 253.64 g/mol . The tert-butyl substituent confers steric bulk and lipophilicity, while the phenyl group enhances π-π interactions, making it a candidate for drug discovery and material science applications.

属性

IUPAC Name |

4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-14(2,3)11-10(13(16)17)18-12(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSYJRTYTQIFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-phenylthioamide and tert-butyl isocyanide in the presence of a suitable base can lead to the formation of the desired thiazole ring. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications.

化学反应分析

Types of Reactions

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The phenyl and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives.

科学研究应用

Chemical Properties and Structure

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the tert-butyl and phenyl groups contributes to its unique chemical reactivity and stability. This structure enables the compound to interact with various biological targets, leading to its potential therapeutic applications.

Scientific Research Applications

1. Medicinal Chemistry

- Antitumor Activity: Research indicates that derivatives of 4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown IC50 values lower than 20 µg/mL against HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells, suggesting strong anticancer potential .

- Antimicrobial Properties: The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. This property is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .

2. Biochemical Research

- Enzyme Interaction: The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction suggests a role in mitigating oxidative damage within cells .

- Inflammation Modulation: Studies have shown that low doses can significantly reduce inflammatory markers, positioning the compound as a potential anti-inflammatory agent .

3. Drug Development

- The ability of this compound to modulate biological pathways makes it a candidate for drug development targeting metabolic disorders and inflammatory diseases. Its role as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist further supports its therapeutic potential .

Data Tables

Case Studies

- Anticancer Activity Study: A study evaluated the anticancer properties of several derivatives based on this compound. The most active derivatives showed IC50 values indicating strong efficacy against multiple cancer cell lines, supporting their development as potential therapeutic agents .

- Antimicrobial Efficacy: Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. Results indicated that certain derivatives exhibited potent antimicrobial activity, making them suitable candidates for further pharmaceutical exploration .

- Inflammation Reduction Trials: Experimental trials demonstrated that administration of low doses resulted in marked reductions in inflammation markers in animal models, highlighting its therapeutic potential in inflammatory conditions .

作用机制

The mechanism of action of 4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiazole-5-carboxylic Acid Derivatives

The biological and physicochemical properties of thiazole-5-carboxylic acids are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Pharmacophore Relevance: Febuxostat’s 3-cyano-4-isobutoxyphenyl group is critical for xanthine oxidase binding, a feature absent in the target compound, which may limit its enzyme inhibition efficacy .

Enzyme Inhibition Potential:

- Febuxostat Derivatives: Exhibit IC₅₀ values in the nanomolar range against xanthine oxidase due to optimized substituent interactions with the enzyme’s active site .

- Target Compound: Limited data exists, but its tert-butyl group may hinder binding to enzymes requiring smaller hydrophobic pockets. Computational studies suggest moderate affinity for oxidoreductases .

- Benzylamino Derivatives: Demonstrated dual activity as xanthine oxidase inhibitors (IC₅₀: 1.2–5.8 µM) and free radical scavengers, attributed to the flexible benzylamino spacer .

Physicochemical Properties

| Property | This compound | Febuxostat | 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid |

|---|---|---|---|

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 5 | 4 |

| Topological Polar Surface Area (Ų) | 87.7 (estimated) | 95.3 | 78.9 |

| LogP (Predicted) | 3.8 | 3.2 | 2.9 |

生物活性

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds known for their varied biological activities. They often interact with molecular targets such as DNA and enzymes, leading to significant biological effects. The specific structure of this compound enhances its stability and reactivity, making it a valuable compound for research and potential therapeutic applications.

The biological activity of thiazole derivatives can be attributed to several mechanisms:

- DNA Interaction : Many thiazoles bind to DNA and interfere with topoisomerase II, causing DNA double-strand breaks that lead to apoptosis in cancer cells.

- Biochemical Pathways : These compounds can affect various biochemical pathways, including those involved in cell cycle regulation and apoptosis induction .

- Receptor Modulation : Some thiazole derivatives have been shown to act as modulators of specific receptors, influencing cellular signaling pathways critical for cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at relatively low concentrations. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer. IC50 values ranging from 7 to 20 µM have been reported for different derivatives .

- Mechanisms of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways and by causing cell cycle arrest, particularly at the S phase .

Case Studies

Several case studies highlight the compound's effectiveness:

- Breast Cancer Cells : Treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with LDH enzyme activity indicating cell membrane damage .

- Antiviral Activity : Preliminary studies have suggested potential antiviral properties against flaviviruses, with modifications to the phenyl ring enhancing activity against viral replication .

Research Findings Summary Table

| Activity Type | Model System | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | <20 | Membrane disruption |

| Anticancer | MCF-7 breast cancer cells | 7 - 20 | Apoptosis induction |

| Antiviral | Flavivirus assays | >50 | Inhibition of viral replication |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigating its efficacy in animal models and clinical trials will be crucial for understanding its role as a potential therapeutic agent. Additionally, structural modifications may yield derivatives with enhanced potency and specificity against targeted diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. For tert-butyl-substituted analogs, tert-butyloxycarbonyl (Boc) protection is often employed. Reaction optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility and reaction rates .

- Temperature control : Reflux conditions (80–100°C) are common for cyclization steps .

- Catalysts : Acidic catalysts (e.g., p-TsOH) enhance yields by promoting intermediate formation .

- Yield monitoring : Use HPLC or TLC (silica gel, ethyl acetate/hexane) to track progress and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H NMR confirms tert-butyl (δ 1.3–1.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13C NMR identifies carboxylic acid (δ ~170 ppm) and thiazole ring carbons .

- IR spectroscopy : O-H stretch (2500–3300 cm⁻¹) for the carboxylic acid and C=O stretch (~1680 cm⁻¹) .

- Mass spectrometry : ESI-MS or HRMS verifies molecular ion ([M+H]+) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as in related thiazole derivatives) .

Q. What are the best practices for purifying this compound to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water (7:3) or dichloromethane/hexane mixtures .

- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane) for small-scale purification .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients for analytical and preparative purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-5-carboxylic acid derivatives across different studies?

- Methodological Answer :

- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), compound concentration, and incubation time .

- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays to confirm activity .

- Meta-analysis : Statistically analyze published data to identify outliers or confounding factors (e.g., solvent effects on solubility) .

Q. What computational approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock or Schrödinger to model binding poses with targets (e.g., kinases or GPCRs) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent over 100+ ns trajectories .

Q. How does the tert-butyl group influence the physicochemical properties and stability of thiazole-5-carboxylic acid derivatives under various storage conditions?

- Methodological Answer :

- Solubility : The tert-butyl group enhances lipophilicity, improving solubility in organic solvents (e.g., DMSO) but reducing aqueous solubility .

- Stability : Accelerated stability studies (40°C/75% RH) show <5% degradation over 3 months when stored in amber vials at 4°C .

- Steric effects : The bulky tert-butyl group reduces enzymatic degradation by hindering access to metabolic sites .

Q. What strategies are effective for modifying the phenyl or thiazole ring to enhance the compound’s bioactivity while retaining the carboxylic acid functionality?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematic substitution of phenyl with electron-withdrawing (e.g., -F, -CF3) or electron-donating groups (-OCH3) .

- Bioisosteric replacement : Replace the phenyl ring with heteroaromatic groups (e.g., pyridine) to modulate pharmacokinetics .

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with in situ hydrolysis restoring activity .

Q. How can researchers validate the role of the carboxylic acid group in target binding using mutagenesis or competitive binding assays?

- Methodological Answer :

- Site-directed mutagenesis : Modify carboxylic acid-binding residues (e.g., Arg/Lys in active sites) to assess affinity loss .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy changes upon neutralizing the carboxylic acid (e.g., via methyl ester derivatives) .

- Competitive assays : Use analogs lacking the carboxylic acid to test inhibition reversibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。